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molecular formula C9H15NO2 B3276189 3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester CAS No. 63618-00-8

3-Azabicyclo[3.1.0]hexane-1-carboxylic acid, 3-methyl-, ethyl ester

Cat. No. B3276189
M. Wt: 169.22 g/mol
InChI Key: UBJNCDJYIYPOIQ-UHFFFAOYSA-N
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Patent
US04235921

Procedure details

Crude 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboximidic acid ethyl ester dihydrochloride (obtained as described below) is boiled under reflux for 3 hours in 30 ml of ethanol and 0.6 ml of water. After evaporation, the resultant residue is made alkaline with an aqueous sodium bicarbonate solution. Extraction with methylene chloride gives the title compound (M.Pt. of napthalene-1,5-disulphonate 161°-165°).
Name
3-methyl-3-azabicyclo[3.1.0]hexane-1-carboximidic acid ethyl ester dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH2:3]([O:5][C:6]([C:8]12[CH2:13][CH:12]1[CH2:11][N:10]([CH3:14])[CH2:9]2)=N)[CH3:4].C([OH:17])C>O>[CH2:3]([O:5][C:6]([C:8]12[CH2:13][CH:12]1[CH2:11][N:10]([CH3:14])[CH2:9]2)=[O:17])[CH3:4] |f:0.1.2|

Inputs

Step One
Name
3-methyl-3-azabicyclo[3.1.0]hexane-1-carboximidic acid ethyl ester dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.C(C)OC(=N)C12CN(CC2C1)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0.6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation
EXTRACTION
Type
EXTRACTION
Details
Extraction with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C12CN(CC2C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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